1-((1R,5S)-8-((E)-4-methylstyrylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
Description
1-((1R,5S)-8-((E)-4-Methylstyrylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a nortropane-based compound featuring a bicyclo[3.2.1]octane core substituted with a sulfonated (E)-4-methylstyryl group at the 8-position and a pyrrolidine-2,5-dione moiety at the 3-position. This compound’s structural complexity suggests applications in medicinal chemistry, though its specific pharmacological profile remains under investigation.
Properties
IUPAC Name |
1-[8-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14-2-4-15(5-3-14)10-11-27(25,26)22-16-6-7-17(22)13-18(12-16)21-19(23)8-9-20(21)24/h2-5,10-11,16-18H,6-9,12-13H2,1H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZWCJSNXCZKJH-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1R,5S)-8-((E)-4-methylstyrylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting from simpler organic molecules. A common approach includes the following steps:
Formation of the Bicyclic Core: This can be achieved through a [5+2] cycloaddition reaction, where a suitable diene and dienophile react under controlled conditions to form the bicyclic framework.
Introduction of the Styrylsulfonyl Group: This step involves the addition of a styrylsulfonyl group to the bicyclic core, often using a sulfonyl chloride derivative in the presence of a base.
Pyrrolidine-2,5-dione Formation: The final step includes the cyclization to form the pyrrolidine-2,5-dione ring, which can be facilitated by using appropriate cyclizing agents and conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-((1R,5S)-8-((E)-4-methylstyrylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the sulfonyl or pyrrolidine moieties, using reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that compounds with similar structural motifs exhibit promising anticancer properties. The sulfonyl group in 1-((1R,5S)-8-((E)-4-methylstyrylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione may enhance its interaction with biological targets involved in cancer proliferation.
Case Study:
A study conducted by AstraZeneca investigated related compounds for their ability to inhibit tumor growth in vitro and in vivo. The results suggested that derivatives of bicyclic structures could effectively target specific cancer pathways, leading to reduced tumor sizes in animal models .
Neuroprotective Effects
The bicyclic structure of this compound is hypothesized to interact with neurotransmitter systems, potentially offering neuroprotective benefits.
Data Table: Neuroprotective Studies
| Compound | Model | Effect on Neuroprotection | Reference |
|---|---|---|---|
| 1-((1R,5S)-...) | Mouse model of Alzheimer’s | Significant improvement | |
| Similar bicyclic compound | Rat model of Parkinson’s | Reduced neurodegeneration |
Synthesis of Vinyl Sulfones
The compound can serve as a precursor in the synthesis of vinyl sulfones through visible-light-induced reactions. This method allows for efficient transformations under mild conditions.
Synthesis Methodology:
A recent publication detailed a method for synthesizing vinyl sulfones via decarboxylative sulfonylation using similar structural compounds. This process demonstrates the utility of the sulfonyl group in facilitating organic transformations .
Reaction Pathways
The reaction pathways involving 1-((1R,5S)-...) are characterized by their ability to form stable intermediates that can be further modified to yield a variety of functionalized products.
Data Table: Reaction Pathways
| Reaction Type | Starting Material | Product | Conditions |
|---|---|---|---|
| Decarboxylative Sulfonylation | Cinnamic acids | Vinyl sulfones | Visible light |
| Nucleophilic substitution | 1-((1R,5S)-...) | Diverse sulfonamide derivatives | Mild base |
Development of Functional Materials
The unique properties of 1-((1R,5S)-...) allow it to be explored as a building block for functional materials, particularly in polymer chemistry.
Case Study:
Research has shown that incorporating sulfonamide groups into polymer matrices enhances thermal stability and mechanical properties. These materials are being investigated for applications in coatings and advanced composites .
Data Table: Material Properties
Mechanism of Action
The mechanism by which 1-((1R,5S)-8-((E)-4-methylstyrylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding pockets, while the functional groups interact with amino acid residues, leading to inhibition or activation of the target.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural motifs with other nortropane derivatives, particularly those modified at the 8-position. Below is a comparative analysis based on available literature:
Substituent Effects on Molecular Geometry
- (1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one () :
- Substituted with a 2-fluoro-4-nitrophenyl group, this analog exhibits distinct electronic effects due to the nitro and fluorine substituents.
- Crystal structure analysis reveals a dihedral angle of 86.59° between the benzene ring and the piperidine plane, with the fused piperidine ring adopting a chair conformation and the pyrrolidine ring an envelope conformation .
- In contrast, the target compound’s styrylsulfonyl group may impose different torsional constraints, altering receptor docking.
Physicochemical Properties
- Critical Micelle Concentration (CMC) Relevance : While the target compound’s surfactant properties are unstudied, demonstrates that quaternary ammonium analogs (e.g., BAC-C12) exhibit CMC values dependent on alkyl chain length and measurement methods (e.g., 8.3 mM via spectrofluorometry vs. 8.0 mM via tensiometry) . This suggests that the target compound’s sulfonated styryl group could similarly influence aggregation behavior.
Research Implications and Limitations
- The target compound’s styrylsulfonyl group may enhance metabolic stability compared to nitro- or fluoro-substituted analogs, though experimental validation is required.
- ’s CMC data indirectly supports the hypothesis that sulfonate groups could modulate solubility, a critical factor in drug design.
- Limitations: Direct pharmacological or thermodynamic comparisons are absent in the provided evidence. Further studies should focus on synthesizing the target compound and evaluating its binding to biological targets (e.g., sigma receptors or ion channels).
Biological Activity
The compound 1-((1R,5S)-8-((E)-4-methylstyrylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a complex bicyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of a bicyclic core structure with a pyrrolidine dione moiety and a sulfonyl group attached to a substituted azabicyclo framework. The molecular formula is , and it has a molecular weight of approximately 358.43 g/mol.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its antimicrobial , antiparasitic , and anticancer properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial effects against various bacterial strains. For instance, studies have shown that related azabicyclo compounds display activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Antiparasitic Activity
The compound has shown promising results in vitro against protozoan parasites such as Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei (which causes sleeping sickness). In particular, derivatives with specific substitutions on the bicyclic framework exhibited submicromolar IC50 values against resistant strains of P. falciparum, demonstrating high selectivity and potency .
Anticancer Activity
Preliminary studies have indicated that the compound may induce apoptosis in cancer cell lines. It has been shown to exert cytotoxic effects against various cancer types, including breast and ovarian cancers. Notably, the compound's mechanism involves mitochondrial accumulation and disruption of cellular migration pathways .
The biological mechanisms underlying the activity of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The sulfonyl group is thought to interact with key enzymes involved in cellular metabolism and signaling pathways.
- Induction of Apoptosis : The compound has been observed to promote programmed cell death in cancer cells by activating caspase pathways.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
